2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazinone core substituted with a morpholinoethyl group and a nitro group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions One common method includes the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide This intermediate is then cyclized to form the benzoxazinone coreFinally, nitration of the benzoxazinone core introduces the nitro group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(2-morpholinoethyl)-6-amino-2H-1,4-benzoxazin-3(4H)-one.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted benzoxazinone derivatives with different functional groups.
Scientific Research Applications
2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethyl-substituted benzimidazolium salts: These compounds share the morpholinoethyl group and exhibit similar biological activities.
N-Morpholinoethylbenzimidazole: Another compound with a similar structure and applications.
Uniqueness
2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone core, which imparts distinct chemical properties and reactivity. The combination of the morpholinoethyl and nitro groups further enhances its versatility in various applications.
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-6-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c18-14-13(3-4-16-5-7-21-8-6-16)22-12-2-1-10(17(19)20)9-11(12)15-14/h1-2,9,13H,3-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSELGPVFODMGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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